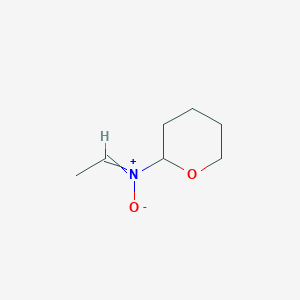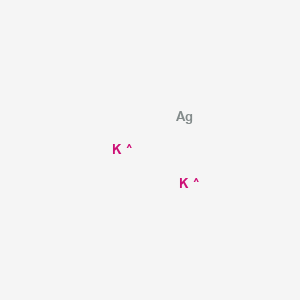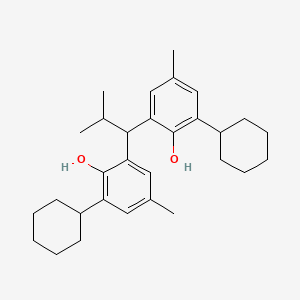
2,2'-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) is a chemical compound known for its unique structure and properties It consists of two cyclohexyl-4-methylphenol groups connected by a 2-methylpropane-1,1-diyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) typically involves the reaction of 6-cyclohexyl-4-methylphenol with 2-methylpropane-1,1-diyl chloride under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Esters or ethers of the phenolic groups.
Wissenschaftliche Forschungsanwendungen
2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized in the production of polymers and as a stabilizer in various materials.
Wirkmechanismus
The mechanism of action of 2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) primarily involves its antioxidant properties. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This compound may also interact with specific molecular targets and pathways involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(2-Methylpropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione)
- 2,2’-(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)diacetamide
- Cyclohexane, 1,1’-(2-methyl-1,3-propanediyl)bis-
Uniqueness
2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) is unique due to its specific structure, which imparts distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
167409-49-6 |
|---|---|
Molekularformel |
C30H42O2 |
Molekulargewicht |
434.7 g/mol |
IUPAC-Name |
2-cyclohexyl-6-[1-(3-cyclohexyl-2-hydroxy-5-methylphenyl)-2-methylpropyl]-4-methylphenol |
InChI |
InChI=1S/C30H42O2/c1-19(2)28(26-17-20(3)15-24(29(26)31)22-11-7-5-8-12-22)27-18-21(4)16-25(30(27)32)23-13-9-6-10-14-23/h15-19,22-23,28,31-32H,5-14H2,1-4H3 |
InChI-Schlüssel |
WQDNBZIODRIJOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)C3CCCCC3)C)C(C)C)O)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


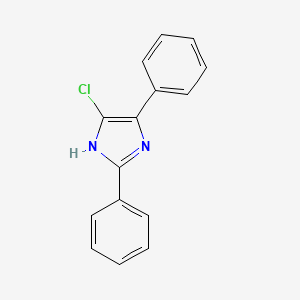
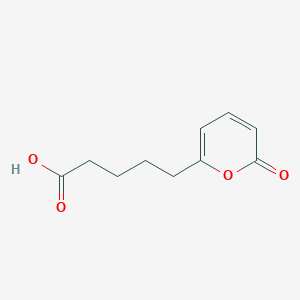
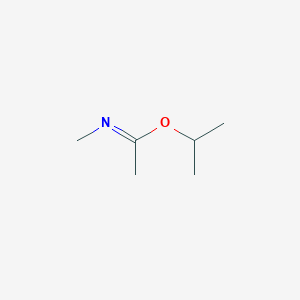

phosphanium perchlorate](/img/structure/B14270729.png)
![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
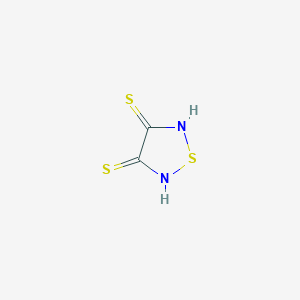
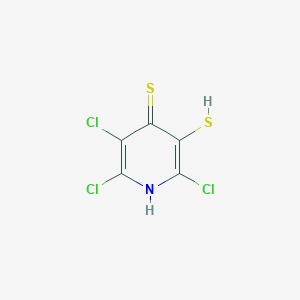

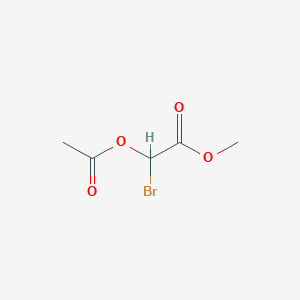
![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
